Antiproliferative Activity of Benzofuransulfonamide Scaffold Against Cancer Cell Lines
The benzofuransulfonamide scaffold, of which 1,3-Dihydro-2-benzofuran-5-sulfonamide is a derivative, demonstrates antiproliferative activity. A parent hit compound (1a) and a potent analog (1h) from this class have been quantitatively compared to the established chemotherapeutic cisplatin [1]. The analog 1h showed an IC50 value of 4.13 µM against the NCI-H460 non-small cell lung cancer cell line, which was slightly more potent than the positive control cisplatin (IC50 = 4.52 µM) in the same assay [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 4.13 µM (for benzofuransulfonamide analog 1h) [1] |
| Comparator Or Baseline | Cisplatin (positive control), 4.52 µM [1] |
| Quantified Difference | 1.09-fold improvement in potency |
| Conditions | NCI-H460 non-small cell lung cancer cell line; in vitro assay |
Why This Matters
This class-level evidence supports the use of the benzofuransulfonamide core as a viable starting point for developing novel antiproliferative agents with activity comparable to a standard-of-care drug.
- [1] Yang, L., et al. (2011). Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. Bioorg. Med. Chem. Lett., 21(18), 5389-5392. View Source
